Enhanced Lipophilicity vs. Unsubstituted Parent
The target compound, 1-t-Butyl-6,7-difluorobenzimidazole, exhibits a calculated lipophilicity (XLogP3) of 2.5 . This is substantially higher than the unsubstituted parent scaffold, 6,7-difluoro-1H-benzimidazole, which has a predicted XLogP of approximately 1.5 . The 1.0 log unit increase is directly attributable to the hydrophobic tert-butyl group at the N1 position, a modification that enhances the molecule's predicted membrane permeability.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 6,7-Difluoro-1H-benzimidazole (unsubstituted parent), predicted XLogP ≈ 1.5 |
| Quantified Difference | Approximately +1.0 logP unit |
| Conditions | Calculated physicochemical property. |
Why This Matters
Higher lipophilicity is a critical parameter for optimizing blood-brain barrier penetration and oral absorption, making this compound a preferred scaffold for CNS or oral drug discovery programs.
